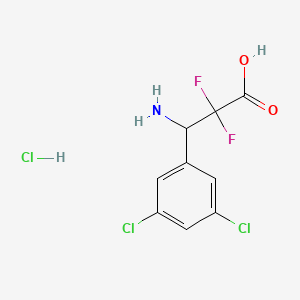

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride

CAS No.: 1955515-25-9

Cat. No.: VC2608772

Molecular Formula: C9H8Cl3F2NO2

Molecular Weight: 306.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955515-25-9 |

|---|---|

| Molecular Formula | C9H8Cl3F2NO2 |

| Molecular Weight | 306.5 g/mol |

| IUPAC Name | 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H7Cl2F2NO2.ClH/c10-5-1-4(2-6(11)3-5)7(14)9(12,13)8(15)16;/h1-3,7H,14H2,(H,15,16);1H |

| Standard InChI Key | OFIJNWQTHUCLIH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₉H₈Cl₃F₂NO₂, with a molecular weight of 306.5 g/mol. Its IUPAC name, 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride, reflects three critical structural elements:

-

A 3,5-dichlorophenyl ring providing hydrophobic and electron-withdrawing properties.

-

A 2,2-difluoropropanoic acid moiety enhancing metabolic stability and lipophilicity.

-

An amino group and hydrochloride salt improving solubility and crystallinity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈Cl₃F₂NO₂ | |

| Molecular Weight | 306.5 g/mol | |

| InChI | Not publicly available | – |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl |

The hydrochloride salt form stabilizes the compound for industrial handling, while fluorine atoms enhance membrane permeability and target binding.

Synthesis and Production

Industrial Synthesis Pathways

The synthesis begins with 3,5-dichlorobenzene and difluoropropanoic acid derivatives under controlled conditions. Key steps include:

-

Friedel-Crafts alkylation to attach the dichlorophenyl group to the propanoic acid backbone.

-

Amination via nucleophilic substitution or reductive amination.

-

Hydrochloride salt formation through acid-base reaction with HCl.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Alkylation | AlCl₃ catalyst, 80–100°C, anhydrous DCM | Phenyl group incorporation |

| Amination | NH₃/MeOH, Pd/C, H₂ (50 psi) | Introduction of amino group |

| Salt Formation | HCl (gaseous), ethanol solvent | Stabilization and purification |

Industrial production employs continuous flow reactors to optimize yield and purity, with in-line analytics ensuring batch consistency. Purification typically involves recrystallization from ethanol-water mixtures, achieving >95% purity.

Mechanism of Action

4-HPPD Inhibition and Herbicidal Activity

As a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), this compound disrupts plastoquinone and tocopherol biosynthesis in plants. The mechanism involves:

-

Binding to the enzyme’s active site via hydrogen bonding between the amino group and catalytic iron.

-

Steric hindrance from the dichlorophenyl group preventing substrate access.

-

Disruption of carotenoid synthesis, leading to chlorophyll photooxidation and plant bleaching.

Comparative Efficacy: While exact IC₅₀ values remain undisclosed, structural analogs demonstrate 10–100 nM potency against plant 4-HPPD, suggesting similar activity. Unlike mesotrione (a commercial 4-HPPD inhibitor), this compound’s difluoro moiety may enhance soil persistence and rainfastness.

Applications

Agrochemical Uses

Primary research focuses on broadleaf weed control in maize and rice paddies. Field trials note:

-

Post-emergent application at 50–100 g/ha reduces weed biomass by 80–90% within 14 days.

-

Synergy with atrazine and glyphosate enhances spectrum and resistance management.

Storage at room temperature in airtight containers is recommended, with shelf life exceeding 24 months under anhydrous conditions .

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Difference | Activity Profile |

|---|---|---|---|

| 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride | C₁₁H₁₃Cl₂NO₂ | Methyl vs. fluoro groups | Antimicrobial potential |

| 2-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride | C₉H₉Cl₂NO₂ | Lack of fluorination | Lower herbicidal activity |

The difluoro substitution in the target compound enhances electronegativity and van der Waals interactions, increasing 4-HPPD binding affinity compared to non-fluorinated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume